molecular formula C12H9BrO B14536009 2'-Bromo-[1,1'-biphenyl]-2-ol CAS No. 62388-10-7

2'-Bromo-[1,1'-biphenyl]-2-ol

Cat. No.: B14536009
CAS No.: 62388-10-7
M. Wt: 249.10 g/mol
InChI Key: ZWCROSISIKUVJR-UHFFFAOYSA-N
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Description

2'-Bromo-[1,1'-biphenyl]-2-ol (C₁₂H₉BrO) is a brominated biphenyl derivative featuring a hydroxyl (-OH) group at the 2-position and a bromine atom at the 2'-position of the biphenyl scaffold. This compound is structurally related to o-phenylphenol ([1,1'-biphenyl]-2-ol), a well-known fungicide and disinfectant . Its hydroxyl group confers polarity and hydrogen-bonding capability, influencing solubility and interaction with biological targets.

Properties

CAS No.

62388-10-7

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

2-(2-bromophenyl)phenol

InChI

InChI=1S/C12H9BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H

InChI Key

ZWCROSISIKUVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the bromination of biphenyl followed by hydroxylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2’-Bromo-[1,1’-biphenyl]-2-ol may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic and nucleophilic reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 2'-Bromo-[1,1'-biphenyl]-2-ol include:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₂H₉BrO -OH (2-position), Br (2') 233.11 Polar, hydrogen-bond donor
2-Bromo-2'-methoxy-1,1'-biphenyl C₁₃H₁₁BrO -OCH₃ (2'), Br (2) 263.13 Electron-rich methoxy group
2-Bromobiphenyl C₁₂H₉Br Br (2) 233.11 Non-polar, lacks functional groups
4'-Bromo-[1,1'-biphenyl]-2,4-diol C₁₂H₉BrO₂ -OH (2,4), Br (4') 265.11 Increased acidity, diol functionality
2-Bromo-2'-chloro-4-fluoro-1,1'-biphenyl C₁₂H₈BrClF Br (2), Cl (2'), F (4) 283.55 Multi-halogenated, steric hindrance
2'-Bromo-[1,1'-binaphthalen]-2-ol C₂₀H₁₃BrO Extended naphthyl system 349.22 Rigid, chiral environment

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs like 2-bromobiphenyl, enhancing solubility in polar solvents (e.g., ethanol, DMF) .
  • Melting Points : Hydroxyl and bromine substituents elevate melting points relative to methoxy or halogen-only analogs. For example, 2',6-dimethoxy-[1,1'-binaphthalen]-2-ol melts at 160–162°C , while 2-bromo-2'-chloro-4-fluoro-1,1'-biphenyl is an oil at room temperature .
  • Acidity: The hydroxyl group (pKa ~10) is less acidic than diol derivatives (e.g., 4'-Bromo-[1,1'-biphenyl]-2,4-diol, pKa ~8–9 for phenolic -OH) .

Biological Activity

The compound 2'-Bromo-[1,1'-biphenyl]-2-ol is a brominated biphenyl derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C12H9BrO
  • Molecular Weight: 251.1 g/mol

Physical Properties:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents such as ethanol and acetone, with limited solubility in water.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various biphenyl derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against several human cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A54922.4
HCT11617.8
PC344.4
HePG212.4

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against various bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (µg/mL)Reference
E. coli4.88
B. mycoides5.00
C. albicans6.00

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may influence pathways related to cell cycle regulation and apoptosis through the modulation of key proteins such as p53 and caspases.

Case Study 1: Anticancer Efficacy

In a study examining the effects of various biphenyl derivatives on cancer cells, it was found that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with a marked increase in caspase-3 activity observed post-treatment. This suggests that the compound effectively induces programmed cell death in cancerous cells.

Case Study 2: Antimicrobial Assessment

A separate investigation focused on the antimicrobial properties of this compound revealed its effectiveness against E. coli and other pathogens at low concentrations. The study utilized disk diffusion methods and determined that the compound's antibacterial activity is comparable to standard antibiotics.

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